Fmoc-DL-o-tyrosine

Vue d'ensemble

Description

Fmoc-DL-o-tyrosine: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The Fmoc group is a base-labile protecting group that can be removed under mild basic conditions, making it a valuable tool in the synthesis of peptides and proteins .

Mécanisme D'action

Target of Action

Fmoc-DL-o-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other compounds during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of an Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) technique . Tyrosine, the amino acid from which this compound is derived, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesis. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The ready availability of Fmoc-Cys(Trt)-OH, which is routinely used in Fmoc solid phase peptide synthesis, where the Fmoc group is pre-installed on cysteine residue, minimizes additional steps required for the temporary protection of the N-terminal cysteinyl peptides .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Analyse Biochimique

Biochemical Properties

Fmoc-DL-o-tyrosine is involved in several biochemical reactions due to its role as a tyrosine derivative. Tyrosine itself is a precursor for the synthesis of important biomolecules such as thyroid hormones and catecholamines. This compound interacts with various enzymes, including tyrosine kinases, which phosphorylate tyrosine residues on proteins, altering their function and activity. This phosphorylation is crucial for signal transduction pathways and cellular communication .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate proteins involved in these pathways. This phosphorylation can activate or inhibit various signaling cascades, affecting gene expression and cellular metabolism. Additionally, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis by modulating the activity of key signaling proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. The Fmoc group is typically removed using a base such as piperidine, revealing the active tyrosine residue. This residue can then participate in enzymatic reactions, such as phosphorylation by tyrosine kinases. The binding of this compound to these enzymes can either inhibit or activate their activity, leading to changes in downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH and temperature. Over time, this compound may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study protein interactions and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate signaling pathways without causing adverse effects. At higher doses, this compound may exhibit toxicity, leading to detrimental effects on cellular function and overall health. Studies have identified threshold doses beyond which the compound’s effects become harmful, emphasizing the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to tyrosine metabolism. It interacts with enzymes such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor for dopamine synthesis. Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in these pathways. The compound’s role in these metabolic processes highlights its importance in both basic and applied biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its function, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific organelles or compartments within the cell, where it can interact with its target biomolecules. The localization of this compound is essential for its activity, as it ensures that the compound is in the right place at the right time to participate in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-o-tyrosine typically involves the protection of the amino group of DL-o-tyrosine with the Fmoc group. This can be achieved by reacting DL-o-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-DL-o-tyrosine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form o-quinones or reduction to form catechols.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU.

Oxidation: Potassium ferricyanide or periodate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Deprotected Tyrosine: Free amino group.

Peptides: Formed through coupling reactions.

o-Quinones and Catechols: Products of oxidation and reduction reactions.

Applications De Recherche Scientifique

Chemistry: Fmoc-DL-o-tyrosine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also utilized in the development of diagnostic tools and biosensors .

Comparaison Avec Des Composés Similaires

Fmoc-L-tyrosine: Similar to Fmoc-DL-o-tyrosine but with a single enantiomer.

Fmoc-DL-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-DL-tryptophan: Used in the synthesis of peptides containing tryptophan residues.

Uniqueness: this compound is unique due to its ability to undergo various chemical reactions, making it a versatile building block in peptide synthesis. Its phenolic hydroxyl group allows for additional functionalization, providing opportunities for the synthesis of complex peptides and proteins .

Activité Biologique

Fmoc-DL-o-tyrosine is a derivative of the amino acid tyrosine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in biochemical research, particularly in peptide synthesis and the study of protein interactions. This article explores its biological activity, mechanisms of action, and applications through detailed findings, including data tables and case studies.

Target and Mode of Action

This compound primarily serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine functionality of tyrosine, allowing for selective reactions during peptide assembly. Upon deprotection, the active tyrosine residue can participate in various biochemical reactions, particularly phosphorylation by tyrosine kinases, which are crucial for signal transduction pathways.

Biochemical Pathways

The compound is integral to several biochemical pathways:

- Peptide Synthesis : It facilitates the formation of peptides by enabling the sequential addition of amino acids.

- Metabolic Pathways : this compound interacts with enzymes like tyrosine hydroxylase, influencing the synthesis of catecholamines from L-DOPA.

Cellular Effects

Influence on Cell Signaling

The phosphorylation of proteins by tyrosine kinases alters their activity and function, impacting critical cellular processes such as:

- Cell Proliferation : Modulation of signaling pathways can enhance or inhibit cell growth.

- Differentiation and Apoptosis : Changes in protein activity can lead to varied outcomes in cell fate decisions.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its stability under various conditions. The compound's stability is essential for its efficacy in biological assays, with degradation over time potentially affecting experimental outcomes. Long-term studies indicate that dosage and environmental factors (like pH and temperature) significantly impact its biological activity.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Effective modulation of signaling pathways without adverse effects.

- High Doses : Potential toxicity leading to detrimental cellular outcomes. Identifying threshold doses is crucial for optimizing experimental conditions.

Applications in Scientific Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a key building block in SPPS for synthesizing peptides and proteins. |

| Biology and Medicine | Investigated for studying protein-protein interactions and enzyme-substrate interactions; potential drug development. |

| Pharmaceutical Industry | Employed in the production of peptide-based drugs and diagnostic tools. |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound in SPPS resulted in high yields of target peptides when optimized with appropriate coupling reagents like HBTU .

- Tyrosine Kinase Interaction : Research indicated that this compound serves as an effective substrate for various tyrosine kinases, showcasing its role in modulating signaling pathways crucial for cancer research .

- Metabolic Pathway Analysis : A metabolic study highlighted how this compound influences catecholamine synthesis via its interaction with tyrosine hydroxylase, emphasizing its importance in neurobiology.

Propriétés

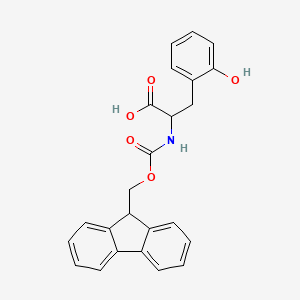

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUQPFKXORWNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.